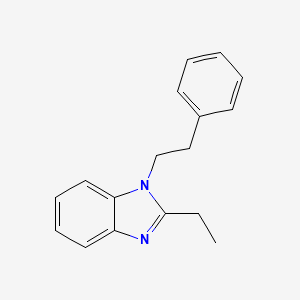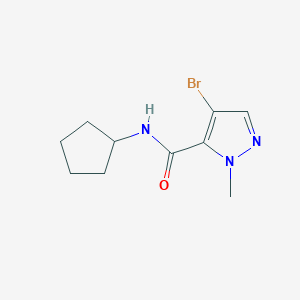
2-ethyl-1-(2-phenylethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-1-(2-phenylethyl)-1H-benzimidazole is a benzimidazole derivative that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the field of medicinal chemistry, drug discovery, and pharmacology.
作用機序
The mechanism of action of 2-ethyl-1-(2-phenylethyl)-1H-benzimidazole is not fully understood. However, it is believed to exert its effects through various pathways, including the modulation of oxidative stress, inflammation, and apoptosis. This compound has been shown to inhibit the activity of various enzymes and transcription factors involved in these pathways, such as NF-κB, COX-2, and iNOS.
Biochemical and Physiological Effects:
2-ethyl-1-(2-phenylethyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. It also inhibits the production of reactive oxygen species and pro-inflammatory cytokines. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
実験室実験の利点と制限
2-ethyl-1-(2-phenylethyl)-1H-benzimidazole has several advantages and limitations for lab experiments. One of the advantages is its low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the research of 2-ethyl-1-(2-phenylethyl)-1H-benzimidazole. One direction is the development of new derivatives with improved solubility and potency. Another direction is the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, 2-ethyl-1-(2-phenylethyl)-1H-benzimidazole is a promising compound that has shown potential in various scientific research applications. Its antioxidant, anti-inflammatory, and anticancer properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 2-ethyl-1-(2-phenylethyl)-1H-benzimidazole can be achieved by a variety of methods. One of the most commonly used methods involves the reaction of o-phenylenediamine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl iodide to obtain the final compound. Other methods include the use of different starting materials and reagents, such as 2-phenylethylamine, benzimidazole, and various alkyl halides.
科学的研究の応用
2-ethyl-1-(2-phenylethyl)-1H-benzimidazole has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use in the development of new drugs for the treatment of various diseases. This compound has been shown to have potent antioxidant, anti-inflammatory, and anticancer properties, making it a potential candidate for the treatment of cancer, neurodegenerative diseases, and other oxidative stress-related disorders.
特性
IUPAC Name |
2-ethyl-1-(2-phenylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-2-17-18-15-10-6-7-11-16(15)19(17)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROMPOQODQDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)

![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)

![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)
